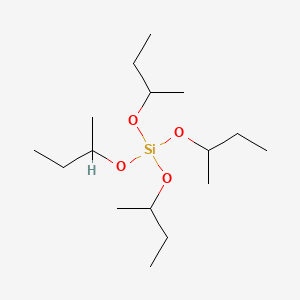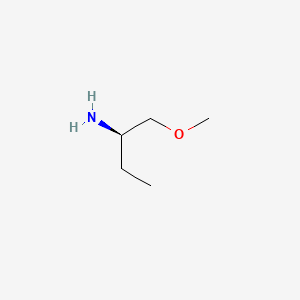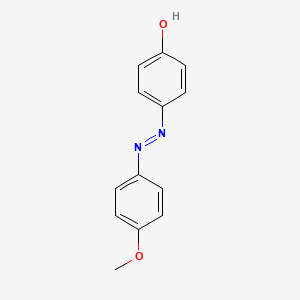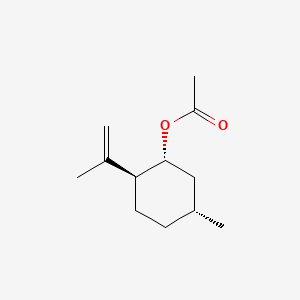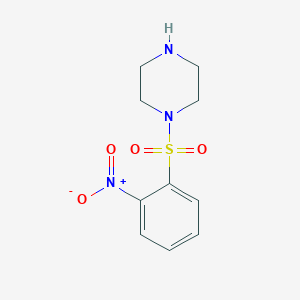
1-((2-Nitrophenyl)sulfonyl)piperazine
Vue d'ensemble
Description
1-(2-Nitrophenyl)sulfonyl)piperazine (NPSP) is an organic compound belonging to the class of sulfonamides. It is a versatile synthetic intermediate that can be used for the synthesis of various compounds and materials. NPSP is a colorless solid with a melting point of 122-124°C and a boiling point of 243-245°C. It is soluble in water and organic solvents and is stable under normal conditions. NPSP has a wide range of applications in various fields, including organic synthesis, chemical biology, and drug discovery.
Applications De Recherche Scientifique
Antibacterial Activities
- Synthesis of Piperazine Derivatives for Antibacterial Activities: Wu Qi (2014) explored the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, finding significant antibacterial activities against various pathogens (Wu Qi, 2014).
Pharmaceutical Applications
Development of Adenosine A2B Receptor Antagonists
T. Borrmann et al. (2009) created a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, identifying potent A2B adenosine receptor antagonists, which have potential therapeutic implications (Borrmann et al., 2009).
Anti-Malarial Activity
D. Martyn et al. (2010) highlighted the antiplasmodial activity of piperazine sulfonamides, emphasizing their potential in malaria treatment (Martyn et al., 2010).
Cancer Research
Synthesis of Piperazine Derivatives as Antibacterial Agents
M. Abbasi et al. (2020) synthesized N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, noting their antibacterial potential and moderate cytotoxicity, indicating possible applications in cancer research (Abbasi et al., 2020).
Anticancer Evaluation of Piperazine Derivatives
Kostyantyn Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents, finding significant effectiveness against various cancer cell lines (Turov, 2020).
Structural and Chemical Analysis
Structural Analysis of Piperazine Derivatives
W. Cunico et al. (2009) reported on the crystal structures of certain piperazine derivatives with anti-malarial activity, providing insights into their molecular conformations (Cunico et al., 2009).
NMR, Raman, and FTIR Studies
C. Parlak and Ö. Alver (2016) conducted NMR, Raman, and FTIR studies on 1-(2-nitrophenyl)piperazine, providing detailed insights into its molecular structure and characteristics (Parlak & Alver, 2016).
Miscellaneous Applications
- Mitochondria-Targeted Fluorescent Probe Development: Y. L. Pak et al. (2016) developed a mitochondria-targeting fluorescent probe using a piperazine-based scaffold, indicating applications in biological and medical imaging (Pak et al., 2016).
Propriétés
IUPAC Name |
1-(2-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c14-13(15)9-3-1-2-4-10(9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCUQKKNQBCTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353612 | |
| Record name | 1-(2-Nitrobenzene-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Nitrophenyl)sulfonyl)piperazine | |
CAS RN |
301331-16-8 | |
| Record name | 1-(2-Nitrobenzene-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



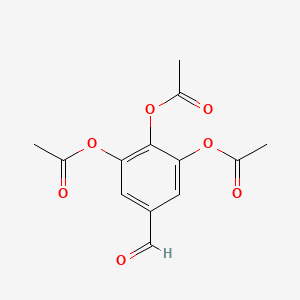
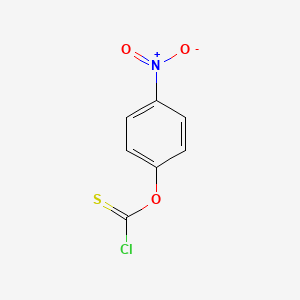
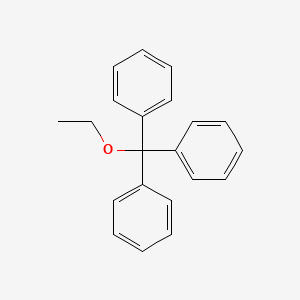
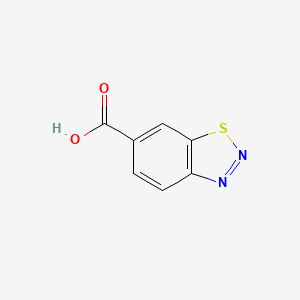
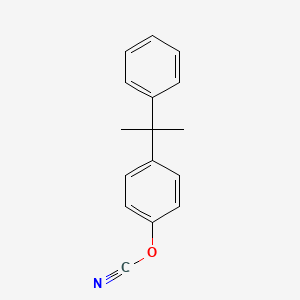
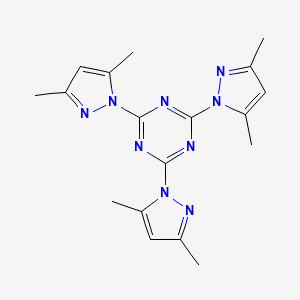
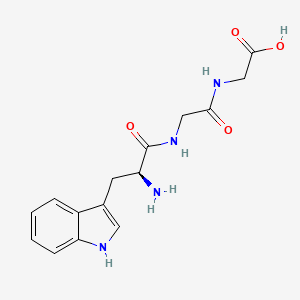
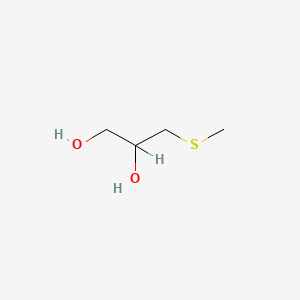
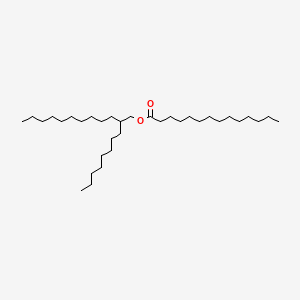
![Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B1595330.png)
